Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. This compound features a tert-butyl group, a methylamino substituent, and is part of the azabicyclo[3.3.1] nonane family, which is characterized by its unique bicyclic structure.
The compound can be classified under heterocyclic compounds, specifically as an azabicyclic amine derivative. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name: tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate with the molecular formula and a molecular weight of approximately 254.37 g/mol .
The synthesis of tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multi-step organic reactions that may include:
The reaction conditions (temperature, solvents, catalysts) must be optimized for each step to ensure high yields and purity of the final compound. Common solvents used include dichloromethane or tetrahydrofuran, with bases like sodium hydride or potassium carbonate facilitating amine reactions.
The molecular structure of tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate features a bicyclic system with a tert-butyl group at one end and a carboxylate group at the other, contributing to its steric and electronic properties.
Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate can participate in various chemical reactions typical for amines and esters:
The reactivity is influenced by the steric hindrance introduced by the tert-butyl group, which can affect reaction rates and mechanisms.
The mechanism of action for this compound primarily revolves around its interaction with biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways.
Research indicates that compounds with similar structures may exhibit affinity for specific receptors (e.g., dopamine or serotonin receptors), potentially influencing neurochemical processes . Further studies are required to elucidate its specific mechanisms in biological systems.
Tert-butyl 1-(methylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific uses:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications within organic chemistry and pharmacology.
Bicyclic tertiary amine carboxylates represent a structurally distinctive class of nitrogen-containing heterocycles with profound implications in drug design. Their constrained three-dimensional architectures enable precise spatial positioning of pharmacophores, facilitating targeted interactions with biological macromolecules. The tert-butyl carboxylate moiety, exemplified in compounds like tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-72-9), serves as a versatile protecting group that enhances solubility and modulates reactivity during synthetic cascades [1] [9]. These scaffolds bridge the gap between flat aromatic systems and flexible aliphatic chains, offering a conformational middle ground critical for achieving selectivity in receptor binding.
Azabicyclo[3.3.1]nonane systems, characterized by a bridged bicyclic framework with nitrogen atoms at strategic positions, provide a versatile platform for designing CNS-active agents and chemotherapeutic candidates. The scaffold’s inherent rigidity reduces the entropic penalty upon target binding, while its dipolar characteristics facilitate penetration of blood-brain barriers [8]. Notably, the 3,7-diazabicyclo[3.3.1]nonane configuration (e.g., CAS 227940-72-9) presents two spatially distinct nitrogen atoms—one often serving as a hydrogen bond acceptor (tert-butyloxycarbonyl-protected) and the other as a donor (secondary amine)—enabling simultaneous interactions with complementary receptor sites [1] [9]. This duality is exploited in dopamine D3 receptor antagonists, where the bicyclic core positions aromatic and basic moieties in orientations mimicking endogenous dopamine while conferring resistance to metabolic degradation [8].
Table 1: Structural and Biological Relevance of Key Azabicyclo Scaffolds
Core Structure | Representative Derivative | CAS Number | Biological Relevance |
---|---|---|---|
3,7-Diazabicyclo[3.3.1]nonane | tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | 227940-72-9 | Dopamine receptor modulation [1] [8] |
3,9-Diazabicyclo[3.3.1]nonane | tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | 1823500-01-1 | Anticancer prodrug development [4] |
2-Azabicyclo[3.2.1]octane | (–)-Hosieine A | – | Nicotinic receptor agonist (IC50 = 0.96 nM) [3] |
3-Oxa-9-azabicyclo[3.3.1]nonane | tert-Butyl 7-(pinacolboronyl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate | 1313034-29-5 | Suzuki coupling partner for anticancer agents [7] |
N-Methylation of azabicyclic amines, as seen in the target compound’s 1-(methylamino) group, is a strategic maneuver to fine-tune lipophilicity profiles and mitigate hERG channel affinity. The methyl group’s electron-donating properties reduce the basicity of adjacent nitrogens, diminishing off-target cationic interactions while maintaining target engagement [10]. Comparative studies of tert-butyl-protected diazabicyclononanes reveal that N-methyl derivatives exhibit enhanced blood-brain barrier permeability due to increased passive diffusion and reduced P-glycoprotein recognition [8]. Furthermore, methylation shields the amine from oxidative deamination by monoamine oxidases, as evidenced by the stability of tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate analogs under physiological conditions (t1/2 > 6h in liver microsomes) [5] [10]. This modification is crucial for extending the plasma half-life of neurologically active agents, where rapid metabolism would otherwise limit therapeutic utility.
Table 2: Impact of N-Substitution on Physicochemical Properties of Bicyclo[3.3.1]nonane Carboxylates
Nitrogen Substituent | logPa | TPSA (Ų)b | Stability (t1/2, Human Microsomes) | Primary Metabolic Pathway |
---|---|---|---|---|
–H (Unsubstituted amine) | 1.46 | 41.6 | 1.2 h | N-Oxidation, Deamination |
–CH3 (N-Methyl) | 1.92 | 32.8 | 6.8 h | Aliphatic hydroxylation |
–COCF3 (Trifluoroacetyl) | 2.31 | 55.1 | >12 h | Amide hydrolysis |
–Boc (tert-Butoxycarbonyl) | 2.05 | 41.6 | >24 h | Ester hydrolysis |
a Calculated partition coefficient; b Topological polar surface area. Data extrapolated from [1] [5] [9].
The synthetic exploration of bicyclo[3.3.1]nonanes originated in the 1960s with Gassman’s seminal work on 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane, demonstrating the scaffold’s accessibility via hypochlorite-mediated cyclizations [3]. The 1970s witnessed strategic advances by Takeda and Ong, who developed intramolecular cyclization protocols for aryl-substituted derivatives, mimicking the pharmacophore of phenylmorphan analgesics [3]. A transformative leap occurred in the 2010s with the structural characterization of natural products like (–)-hosieine A—a 2-azabicyclo[3.2.1]octane alkaloid exhibiting sub-nanomolar affinity for neuronal nicotinic receptors—validating the scaffold’s potential for CNS targeting [3]. Contemporary innovations focus on stereoselective functionalization, exemplified by CAS 1363380-67-9 ((3-exo)-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate), where the exo-oriented amino group enables selective peptide coupling for prodrug assembly [5]. The integration of boronic ester handles (e.g., CAS 1313034-29-5) further illustrates the scaffold’s adaptability to modern cross-coupling methodologies, enabling rapid diversification for structure-activity relationship studies [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1